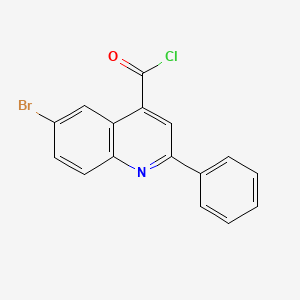

6-Bromo-2-phenylquinoline-4-carbonyl chloride

説明

Chemical Identity and Classification

This compound exists as a distinct organic compound with the molecular formula C₁₆H₉BrClNO and a molecular weight of 346.61 grams per mole. The compound carries the Chemical Abstracts Service registry number 1160253-29-1, which provides its unique identification in chemical databases worldwide. This quinoline derivative belongs to the broader classification of heterocyclic aromatic compounds, specifically falling within the quinoline family of nitrogen-containing heterocycles.

The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the quinoline ring system serves as the parent structure with substituents identified by their positional numbering. The presence of multiple functional groups places this compound in several chemical categories simultaneously: it functions as an acyl chloride due to the carbonyl chloride moiety, as an aromatic halide through the bromine substituent, and as a heterocyclic compound through its quinoline core.

From a structural classification perspective, this compound represents a substituted quinoline where the heterocyclic system has been modified with both electron-withdrawing and electron-donating groups. The compound's classification extends to its role as a synthetic intermediate, particularly in the preparation of more complex heterocyclic systems and in medicinal chemistry applications.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₆H₉BrClNO |

| Molecular Weight | 346.61 g/mol |

| Chemical Abstracts Service Number | 1160253-29-1 |

| MDL Number | MFCD03421128 |

| Classification | Quinoline derivative, Acyl chloride, Aromatic halide |

Historical Context in Quinoline Chemistry

The development of quinoline chemistry traces its origins to the mid-nineteenth century when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming the compound "leukol" meaning "white oil" in Greek. This foundational discovery established quinoline as one of the earliest identified heterocyclic compounds, setting the stage for subsequent developments in heterocyclic chemistry. French chemist Charles Gerhardt's parallel work in 1842, where he obtained quinoline-related compounds through dry distillation of naturally occurring alkaloids with potassium hydroxide, further contributed to the early understanding of quinoline chemistry.

The historical evolution of quinoline chemistry has been marked by the development of numerous synthetic methodologies that have enabled the preparation of complex quinoline derivatives such as this compound. Classical synthetic approaches including the Skraup synthesis, Doebner reaction, Doebner-Miller reaction, Conrad-Limpach synthesis, and Friedländer synthesis provided the foundational methods for quinoline construction. These historical synthetic protocols established the principles that continue to guide modern quinoline chemistry and have enabled the development of sophisticated derivatives with precise substitution patterns.

The emergence of quinoline derivatives in medicinal chemistry applications has historical roots in the discovery of naturally occurring quinoline alkaloids, particularly the cinchona alkaloids such as quinine and quinidine. These natural products demonstrated the therapeutic potential of quinoline-based structures and motivated extensive research into synthetic quinoline derivatives. The historical significance of quinoline chemistry extends beyond natural product chemistry to encompass industrial applications, where coal tar-derived quinoline served as a starting material for various chemical processes.

Contemporary quinoline chemistry builds upon this historical foundation while incorporating modern synthetic methodologies including transition metal catalysis, green chemistry approaches, and combinatorial synthesis techniques. The development of compounds like this compound represents the culmination of this historical progression, where classical quinoline chemistry meets modern synthetic organic chemistry to produce highly functionalized heterocyclic systems with specific structural features designed for targeted applications.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as a versatile synthetic intermediate that exemplifies the principles of heterocyclic compound design and reactivity. Heterocyclic compounds constitute more than half of all known chemical compounds, with nitrogen-containing heterocycles representing particularly important structural motifs in pharmaceutical chemistry, where fifty-nine percent of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles. This statistical context underscores the fundamental importance of quinoline derivatives in contemporary chemical research.

The compound's research significance extends to its utility in structure-activity relationship studies, where the systematic variation of substituents on the quinoline core provides insights into the relationship between molecular structure and biological activity. The specific substitution pattern present in this compound, featuring both electron-withdrawing and electron-donating groups, creates a unique electronic environment that can be exploited in various research applications. The bromine substituent at the 6-position provides a handle for further synthetic modifications through cross-coupling reactions, while the carbonyl chloride functionality offers reactivity toward nucleophiles.

Research applications of quinoline derivatives have demonstrated their importance in medicinal chemistry, where quinoline-based compounds exhibit diverse biological activities including antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, and analgesic properties. The versatility of the quinoline scaffold in accommodating various functional groups while maintaining its aromatic character makes it an attractive target for drug discovery research. Recent advances in quinoline synthesis have emphasized green chemistry approaches, metal-free synthetic protocols, and innovative catalytic methodologies that enhance the accessibility of complex quinoline derivatives.

The compound's significance in proteomics research has been established through its application as a labeling reagent for studying protein interactions and functions. This application demonstrates the broader utility of heterocyclic compounds beyond traditional organic synthesis, extending into biochemical research where the reactive functional groups can be exploited for bioconjugation and protein modification studies. The continuing development of new synthetic methodologies for quinoline derivatives ensures that compounds like this compound will remain important tools in heterocyclic chemistry research.

Structural Features and Functional Groups

The molecular architecture of this compound integrates three distinct structural elements that collectively define its chemical properties and reactivity profile. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with ten π-electrons distributed across the conjugated framework. This heterocyclic foundation provides the compound with aromatic stability while introducing a basic nitrogen atom that can participate in coordination chemistry and protonation reactions.

The phenyl substituent at the 2-position of the quinoline ring extends the aromatic system and contributes to the compound's overall electronic properties through conjugation with the heterocyclic core. This phenyl group not only increases the molecular complexity but also provides additional sites for potential molecular interactions in biological systems or synthetic applications. The positioning of the phenyl group at the 2-position places it in conjugation with the quinoline nitrogen, creating an extended π-system that influences the compound's electronic distribution and chemical reactivity.

The bromine atom positioned at the 6-position of the quinoline ring serves as a strategically placed halogen substituent that significantly impacts the compound's reactivity and synthetic utility. Bromine, being a moderately electronegative halogen, withdraws electron density from the aromatic system while providing a leaving group for substitution reactions. The 6-position placement ensures that the bromine substituent is positioned on the benzene ring portion of the quinoline system, where it can influence both electronic properties and steric interactions.

The carbonyl chloride functional group at the 4-position represents the most reactive component of the molecular structure, characterized by the presence of both a carbonyl carbon and a chlorine leaving group. This acyl chloride moiety exhibits high electrophilicity due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it highly susceptible to nucleophilic attack. The positioning at the 4-position places this reactive center in a location where it can interact with nucleophiles while being influenced by the electronic properties of the quinoline ring system.

| Structural Component | Position | Functional Role | Electronic Effect |

|---|---|---|---|

| Quinoline core | Parent system | Aromatic framework | π-electron delocalization |

| Phenyl substituent | 2-position | Aromatic extension | Conjugation enhancement |

| Bromine atom | 6-position | Halogen substituent | Electron withdrawal, leaving group |

| Carbonyl chloride | 4-position | Reactive center | Strong electrophilic character |

特性

IUPAC Name |

6-bromo-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrClNO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBCYNXSUCEYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250514 | |

| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-29-1 | |

| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic acid

The precursor acid is generally synthesized by condensation and cyclization reactions involving appropriately substituted anilines and β-keto esters or related intermediates. Bromination at the 6-position is introduced either by starting from a brominated quinoline or by selective bromination of the quinoline ring after cyclization.

Conversion to 6-Bromo-2-phenylquinoline-4-carbonyl chloride

The carboxylic acid is converted to the acyl chloride using chlorinating reagents under controlled conditions:

| Chlorinating Reagent | Typical Conditions | Notes |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, 1-3 hours, inert atmosphere (e.g., N₂) | Most common reagent; releases SO₂ and HCl gases; requires dry conditions |

| Phosphorus pentachloride (PCl₅) | Room temperature to reflux | Less commonly used due to harsher conditions and by-products |

| Oxalyl chloride (COCl)₂ | Reflux, often with catalytic DMF | Efficient, mild conditions; catalytic DMF activates reagent |

The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction progress can be monitored by disappearance of the acid’s characteristic IR absorption (broad O–H stretch) and appearance of the acyl chloride C=O stretch (~1800 cm⁻¹).

| Parameter | Typical Range/Value | Effect on Yield and Purity |

|---|---|---|

| Temperature | 60–80 °C (reflux with SOCl₂) | Higher temperatures favor complete conversion but may cause side reactions |

| Reaction time | 1–4 hours | Sufficient time needed for full conversion |

| Solvent | Dry dichloromethane, chloroform, or neat SOCl₂ | Solvent choice affects solubility and reaction rate |

| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and oxidation |

| Molar ratio (acid:chlorinating agent) | 1:1.2 to 1:2 | Excess reagent ensures complete conversion |

- To a dry round-bottom flask under nitrogen, 6-bromo-2-phenylquinoline-4-carboxylic acid (1 equiv) is suspended in dry dichloromethane.

- Thionyl chloride (1.5 equiv) is added dropwise at 0 °C.

- The mixture is then heated to reflux (approximately 70 °C) and stirred for 2–3 hours.

- Completion is confirmed by IR spectroscopy (disappearance of acid O–H stretch and appearance of acyl chloride C=O stretch).

- Excess thionyl chloride and solvent are removed under reduced pressure.

- The crude product is purified by recrystallization or chromatography under anhydrous conditions.

The product is characterized by:

| Technique | Characteristic Observation |

|---|---|

| IR Spectroscopy | Strong acyl chloride C=O stretch near 1800 cm⁻¹ |

| NMR Spectroscopy | Disappearance of carboxylic acid proton (~12 ppm); aromatic signals consistent with quinoline and phenyl rings |

| Mass Spectrometry | Molecular ion peak at m/z corresponding to C16H9BrClNO (approx. 346.6 g/mol) |

| Elemental Analysis | Consistent with calculated C, H, N, Br, Cl content |

- The use of thionyl chloride is preferred due to milder reaction conditions and cleaner by-products compared to phosphorus pentachloride.

- Oxalyl chloride with catalytic DMF can improve reaction rates and yields but requires careful handling due to toxicity.

- The bromine substituent at the 6-position remains intact during chlorination, allowing further functionalization via substitution or coupling reactions.

- Industrial synthesis often employs continuous flow reactors to optimize heat transfer and reagent mixing, improving yield and reproducibility.

- Purity greater than 95% is critical for downstream applications such as amide bond formation to avoid side reactions.

- Summary Table: Preparation Methods Overview

| Step | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Synthesis of carboxylic acid | Condensation/cyclization of precursors | Established routes; scalable | Multi-step; requires purification |

| Chlorination to acyl chloride | Thionyl chloride, reflux, inert atmosphere | High yield; clean reaction | Requires dry conditions; toxic gases |

| Alternative chlorination | Oxalyl chloride + catalytic DMF | Mild conditions; efficient | More expensive; toxic reagents |

| Industrial scale | Continuous flow reactors, automated control | Consistent quality; scalable | Requires specialized equipment |

The preparation of this compound is well-established, relying on the chlorination of the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. Control of reaction parameters such as temperature, time, and moisture exclusion is essential for high yield and purity. The compound’s stability and reactivity make it a valuable intermediate for further chemical modifications, particularly in pharmaceutical research.

化学反応の分析

6-Bromo-2-phenylquinoline-4-carbonyl chloride: undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to remove the bromine atom.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Scientific Research Applications

The compound is versatile and is primarily utilized in the following areas:

Pharmaceutical Development

6-Bromo-2-phenylquinoline-4-carbonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for their potential in treating cancer and infectious diseases. The compound's ability to modify biological targets through covalent bonding enhances its efficacy in drug development.

Biological Imaging

Due to its unique structure, this compound is employed in creating fluorescent probes for biological imaging. These probes facilitate the visualization of cellular processes, aiding researchers in understanding complex biological interactions.

Organic Synthesis

In organic chemistry, it acts as a building block for synthesizing more complex molecules. Its reactivity as an acyl chloride allows it to participate in nucleophilic substitution reactions, leading to the formation of various derivatives with distinct biological activities.

Material Science

The compound is also explored for applications in material science, particularly in developing advanced materials such as polymers and coatings that enhance durability and performance.

Biological Research

Research indicates that this compound can act as a ligand in receptor studies, providing insights into cellular mechanisms and interactions.

Anticancer Activity

A study evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated that this compound can induce apoptosis in cancer cell lines by intercalating DNA and inhibiting specific enzymes involved in cell proliferation.

Antimicrobial Properties

Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Structural modifications at the ortho-position of the phenyl group were found to enhance antibacterial effectiveness.

Cardioprotection Studies

In models assessing cardiotoxicity from doxorubicin (DOX), compounds similar to this compound showed potential in mitigating oxidative damage, suggesting applications in heart disease management.

作用機序

The mechanism of action of 6-Bromo-2-phenylquinoline-4-carbonyl chloride involves its interaction with various molecular targets. In proteomics research, it binds to specific proteins, allowing researchers to study protein-protein interactions and identify potential drug targets. The compound’s carbonyl chloride group is highly reactive, enabling it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

類似化合物との比較

The following analysis compares 6-bromo-2-phenylquinoline-4-carbonyl chloride with structurally related quinoline derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Variations and Molecular Properties

*Estimated based on analogous compounds.

Key Observations:

- Functional Group Reactivity : Carboxylic acid derivatives (e.g., ) lack the electrophilic reactivity of carbonyl chloride but are suited for salt formation or conjugation.

生物活性

6-Bromo-2-phenylquinoline-4-carbonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a quinoline ring, a bromine atom, and a carbonyl chloride functional group. This combination provides a versatile platform for various biological activities and therapeutic applications. The molecular formula for this compound is C16H9BrClNO, with a molecular weight of approximately 346.61 g/mol .

The presence of the carbonyl chloride group (COCl) suggests that this compound can act as a reactive intermediate. This property allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing other quinoline derivatives . The synthesis typically involves several key steps, including bromination and chlorination under controlled conditions to avoid unwanted side reactions .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in targeting specific proteins or enzymes. Its ability to form covalent bonds with nucleophilic residues on proteins positions it as a candidate for drug development .

The mechanism of action involves the interaction of the carbonyl chloride group with nucleophilic sites on proteins, leading to alterations in their activity. Such interactions are crucial for understanding its therapeutic effects and mechanisms in biological systems .

Antiviral Activity

A study evaluated the antiviral potential of various quinoline derivatives, including those structurally similar to this compound. The results indicated that certain derivatives demonstrated promising activity against SARS-CoV-2 by inhibiting the helicase unwinding activity, with IC50 values ranging from 0.42 to 1.41 μM .

Anticancer Properties

Another investigation focused on the anticancer activities of quinoline derivatives, noting that modifications in the structural framework could enhance their efficacy. For instance, certain analogues exhibited significant antiproliferative activity against various cancer cell lines, indicating that structural variations could lead to improved biological outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C16H9BrClNO | Potential protein modification and antiviral activity |

| 6-Chloro-2-phenylquinoline-4-carbonyl chloride | C16H9ClClNO | Similar reactivity but different binding properties |

| 6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | C16H8BrCl2NO | Evaluated for antileishmanial activity |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 6-bromo-2-phenylquinoline-4-carbonyl chloride?

- Methodology : The compound can be synthesized via a two-step process:

Formation of the carboxylic acid precursor : 2-(4-Bromophenyl)quinoline-4-carboxylic acid is synthesized using Friedländer annulation or Pd-catalyzed coupling reactions between brominated aryl halides and quinoline intermediates .

Conversion to acyl chloride : Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. The reaction is typically monitored by TLC or NMR for complete conversion .

- Key considerations : Ensure strict anhydrous conditions to avoid hydrolysis of the acyl chloride.

Q. How should researchers characterize this compound analytically?

- Techniques :

- NMR : - and -NMR to confirm substituent positions and purity (e.g., quinoline protons at δ 8.5–9.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Mass spectrometry : HRMS or ESI-MS to verify molecular weight (expected [M+H]⁺: ~350–360 Da).

- Elemental analysis : Confirm C, H, N, Br, and Cl composition (±0.4% tolerance) .

Q. What are the critical storage conditions for this compound?

- Store at 0–6°C under inert gas (argon/nitrogen) in sealed, dark glass vials to prevent degradation via hydrolysis or photolysis. Desiccants (e.g., molecular sieves) are recommended .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during synthesis?

- Common issues :

- Bromine displacement : The bromine at position 6 may undergo nucleophilic substitution if exposed to polar protic solvents. Use aprotic solvents (e.g., DCM, THF) and low temperatures (0–5°C) during synthesis .

- Quinoline ring oxidation : Add antioxidants (e.g., BHT) or perform reactions under nitrogen.

- Optimization : Conduct kinetic studies to identify ideal reaction times and reagent stoichiometry.

Q. What strategies resolve discrepancies in spectroscopic data for derivatives?

- Case example : If -NMR shows unexpected peaks, consider:

Byproduct analysis : Use HPLC-MS to detect intermediates (e.g., unreacted carboxylic acid or hydrolyzed products).

X-ray crystallography : Resolve structural ambiguities for crystalline derivatives .

Q. How can this compound be utilized in medicinal chemistry applications?

- Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。